![molecular formula C19H18N4O2S2 B2698194 Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone CAS No. 1210234-77-7](/img/structure/B2698194.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a compound that falls under the category of electron donor-acceptor (D-A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The synthesis of similar compounds has been achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the BTZ motif, which plays a crucial role in their optoelectronic and photophysical properties .Chemical Reactions Analysis
These compounds have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be systematically modified by varying the donor groups . They are known to exhibit optoelectronic and photophysical properties .Scientific Research Applications
Fluorescent Sensors and Imaging Agents
The benzo[c][1,2,5]thiadiazole (BTZ) motif, present in our compound, has been explored as a fluorescent sensor. Researchers have used BTZ derivatives for bioimaging, specifically targeting lipid droplets, mitochondria, and plasma membranes . The compound’s unique electronic properties make it suitable for fluorescence-based detection and imaging.
Photovoltaics and Organic Solar Cells
BTZ-based electron donor–acceptor (D–A) systems have been extensively studied for photovoltaic applications. By varying the donor groups while keeping the BTZ acceptor group consistent, researchers can systematically modify the optoelectronic and photophysical properties of these compounds. These modifications enhance their performance in organic solar cells .
Photocatalysis and Sustainable Chemistry
While precious metal-based photocatalysts (such as iridium and ruthenium complexes) dominate the field, the rise of organophotocatalysts offers a greener alternative. Although BTZ derivatives have been explored mainly in heterogeneous systems (e.g., metal–organic frameworks), their potential as visible-light organophotocatalysts remains underexplored. Investigating our compound’s photocatalytic properties could contribute to sustainable chemistry .
Drug Discovery and Molecular Docking Studies
Thiadiazole derivatives, including BTZ-based compounds, play a crucial role in drug discovery. Researchers use molecular docking studies to predict binding energies and interactions with biological targets. Our compound’s structural features may offer insights into drug design and optimization.
Ternary Polymer Solar Cells (PSCs)
In the realm of organic photovoltaics, small molecules like our compound have found applications as second acceptor materials in ternary polymer solar cells (PSCs). These PSCs benefit from improved efficiency due to the synergistic effects of multiple components .
Visible Light Organophotocatalysis
Given the compound’s BTZ core, exploring its potential as a visible-light organophotocatalyst is promising. Investigating its ability to drive organic transformations under mild conditions could contribute to sustainable synthetic methodologies .
Mechanism of Action
Target of Action
Similar compounds have been researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that similar compounds based on the benzo[c][1,2,5]thiadiazole motif have been used as potential visible-light organophotocatalysts .
Biochemical Pathways
Similar compounds have been used in the miyaura borylation and suzuki coupling reactions .
Result of Action
Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .
properties
IUPAC Name |
[4-(2,1,3-benzothiadiazole-5-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c24-18(12-3-4-15-16(10-12)21-27-20-15)22-5-7-23(8-6-22)19(25)14-11-13(14)17-2-1-9-26-17/h1-4,9-10,13-14H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBDWIULCCMYES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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